2-Methyl-4H-pyran-4-one
Overview
Description
2-Methyl-4H-pyran-4-one is an organic compound belonging to the class of heterocyclic compounds known as pyrans. It is characterized by a six-membered ring containing one oxygen atom and a methyl group attached to the second carbon atom. This compound is notable for its presence in various natural products and its significant role in organic synthesis and industrial applications.
Mechanism of Action
Target of Action
2-Methyl-4H-pyran-4-one, also known as maltol, is a naturally occurring organic compound that is primarily used in the pharmaceutical industry, agrochemistry, and cosmetology . It is known to interact with various biological targets. For instance, it has been reported to inhibit the growth of cancer cells and induce apoptosis . It also inhibits the production of inflammatory cytokines and reduces inflammation in animal models .
Mode of Action
It is known that it can form metalated products in the presence of sodium amide in liquid ammonia . These metalated products can then react with alkyl and aralkyl halides or carbonyl compounds to give alkylated or condensed products . This suggests that this compound may exert its effects through complex biochemical interactions.
Biochemical Pathways
This compound is involved in several biochemical pathways. For instance, it has been found to scavenge free radicals, indicating its role in antioxidant pathways . It is also involved in the Maillard reaction, a type of non-enzymatic browning reaction that occurs during food processing . The resulting ketones from this reaction are rearranged to form hydroxymaltol, which also has strong antioxidant properties due to its enolone unit .
Pharmacokinetics
In silico prediction of bioavailability parameters has been carried out
Result of Action
The primary result of the action of this compound is its antioxidant activity. It has been reported to scavenge free radicals, thereby reducing oxidative stress . This antioxidant activity is believed to contribute to its potential anti-inflammatory and anticancer effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by factors such as temperature and pH . Furthermore, its efficacy can be influenced by the presence of other compounds, as it is often used in combination with other substances in pharmaceutical and cosmetic products .
Biochemical Analysis
Biochemical Properties
It has been identified as a potential antioxidant in plant extracts This suggests that it may interact with enzymes, proteins, and other biomolecules involved in oxidative stress responses
Cellular Effects
Given its potential antioxidant activity , it may influence cell function by protecting cells from oxidative damage
Metabolic Pathways
It has been suggested that this compound may be synthesized via the Shikimic acid pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-4H-pyran-4-one can be synthesized through several methods. One common approach involves the cyclization of tricarbonyl compounds. For instance, the reaction of methyl acetoacetate with substituted aldehydes and active methylene groups in the presence of a catalyst can yield this compound . Another method involves the metalation of this compound using sodium amide in liquid ammonia, followed by reactions with alkyl or aralkyl halides or carbonyl compounds .
Industrial Production Methods: Industrial production of this compound often employs green synthesis protocols. These methods utilize sustainable catalysts and environmentally friendly conditions to achieve high yields. For example, the use of heterogeneous catalysts in a one-pot, multicomponent reaction has been shown to be effective .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: It can participate in substitution reactions with halides and carbonyl compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Sodium amide in liquid ammonia is used for metalation, followed by reactions with alkyl or aralkyl halides.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Alkylated or condensed products, such as flavone and γ-pyrone dimers.
Scientific Research Applications
2-Methyl-4H-pyran-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and natural products.
Medicine: It has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is employed in the production of pharmaceuticals, agrochemicals, and materials science.
Comparison with Similar Compounds
2-Methyl-4H-pyran-4-one can be compared with other similar compounds, such as:
3-Hydroxy-2-methyl-4-pyrone (Maltol): Known for its sweet aroma and use as a flavor enhancer.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP): Exhibits strong antioxidant properties and is formed in the Maillard reaction.
3-Methoxy-2-methyl-4H-pyran-4-one: Used in organic synthesis and as a flavoring agent.
Uniqueness: this compound is unique due to its versatile reactivity and wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions and its significant role in both natural and synthetic processes make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-methylpyran-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c1-5-4-6(7)2-3-8-5/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOJWZRPLXJDPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455273 | |
Record name | 2-METHYL-4H-PYRAN-4-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5848-33-9 | |
Record name | 2-METHYL-4H-PYRAN-4-ONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-methyl-4H-pyran-4-one?
A1: this compound, also known as maltol, has a molecular formula of C6H6O3 and a molecular weight of 126.11 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers utilize a variety of spectroscopic techniques to confirm the identity and purity of this compound, including:
- FT-IR: This technique identifies functional groups present in the molecule, such as the hydroxyl and carbonyl groups. [, ]
- NMR Spectroscopy (1H and 13C): NMR provides detailed information about the arrangement of hydrogen and carbon atoms within the molecule, confirming its structure. [, , , ]
- GC-MS: This method combines gas chromatography for separation with mass spectrometry for identification, allowing for the detection of this compound within complex mixtures like plant extracts. [, ]
Q3: Is this compound a planar molecule?
A3: Yes, crystallographic studies demonstrate that this compound molecules are planar. Intermolecular hydrogen bonding between hydroxyl groups leads to the formation of dimers. [, ]
Q4: What is the known larvicidal potential of this compound?
A4: Research shows that this compound demonstrates larvicidal activity against the larvae of several mosquito species, including Anopheles stephensi, Aedes aegypti, and Culex quinquefasciatus. [, ]
Q5: How does this compound interact with tyrosinase, and what are the implications?
A5: Studies indicate that this compound inhibits the oxidation of various catecholamines by tyrosinase. It appears to achieve this by conjugating with the o-quinones produced during the oxidation process. [, , ]
Q6: Has this compound been investigated for potential anti-cancer activity?
A6: Yes, derivatives of 5-hydroxy-2-methyl-4H-pyran-4-one, a related compound, have shown promising anti-proliferative activity against glioma cells in vitro. []
Q7: Does this compound participate in any notable catalytic reactions?
A7: While not a catalyst itself, this compound can be a valuable building block in organic synthesis. For example, it can act as an OH-acid in multi-component reactions to yield functionalized 1-azadienes. []
Q8: Have computational methods been used to study this compound and its derivatives?
A8: Yes, computational chemistry plays a role in understanding this compound. For example, density functional theory (DFT) calculations have been used to investigate the acid-base properties of related pyrimidinone compounds, providing insights into their coordination chemistry. []
Q9: Have any QSAR models been developed for this compound derivatives?
A9: Yes, quantitative structure-activity relationship (QSAR) studies have been conducted on Mannich bases and Schiff bases derived from this compound analogs to predict their anti-tubercular activity. These models help identify important structural features that contribute to the desired biological activity. []
Q10: How do structural modifications of this compound affect its biological activity?
A10: Modifications to the this compound scaffold can significantly influence its biological properties. For instance, introducing specific substituents on the pyran ring can modulate its interactions with enzymes like tyrosinase or enhance its antimicrobial activity. [, , , ]
Q11: Can this compound be synthesized in the laboratory?
A11: Yes, this compound can be synthesized via various methods. One approach utilizes Meldrum's acid as a starting material. []
Q12: Are there specific analytical techniques used to quantify this compound in complex mixtures?
A12: Yes, researchers employ techniques like stable isotope dilution assays (SIDAs) coupled with gas chromatography-mass spectrometry (GC-MS) to accurately quantify this compound in complex matrices like food products. This method is particularly useful in flavor analysis. []
Q13: What is the role of this compound in food chemistry?
A13: this compound is a naturally occurring flavor compound found in various foods, including heated licorice, toasted oak (used in barrel-aging), and fermented products like soy sauce. It contributes to the desirable "caramel," "toasty," or "malty" aroma profiles of these products. [, , , , ]
Q14: Can this compound act as a ligand for metal ions?
A14: Yes, this compound acts as a bidentate ligand, coordinating to metal ions like tin, germanium, iron, and vanadium through its carbonyl and hydroxyl oxygen atoms. This property has been explored in the synthesis and study of various metal complexes with potential applications in catalysis and medicinal chemistry. [, , , , , , , , , ]
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